molecular formula C15H9F3N2O B11058260 5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole

Cat. No.: B11058260
M. Wt: 290.24 g/mol
InChI Key: PRRJCRTZIOAXCP-UHFFFAOYSA-N
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Description

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole is a heterocyclic compound characterized by the presence of a benzodiazole ring substituted with a benzoyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and benzoyl chloride.

    Formation of Benzimidazole Core: The o-phenylenediamine undergoes cyclization with benzoyl chloride in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzimidazole core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for treating infections and parasitic diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes, leading to antimicrobial or antiparasitic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylbenzimidazole: Similar structure but lacks the benzoyl group.

    5-Benzoylbenzimidazole: Similar structure but lacks the trifluoromethyl group.

    2-Benzoyl-5-trifluoromethylbenzimidazole: Positional isomer with different substitution pattern.

Uniqueness

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole is unique due to the combined presence of both the benzoyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzoyl group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-11-7-6-10(8-12(11)20-14)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,20)

InChI Key

PRRJCRTZIOAXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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